molecular formula C24H23FN4O2S3 B2928707 N,N-diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 422298-50-8

N,N-diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2928707
CAS No.: 422298-50-8
M. Wt: 514.65
InChI Key: WMVZEPBXBLFJCN-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core. Key structural elements include:

  • A thiazolo[4,5-d]pyrimidine scaffold with a sulfanylidene group at position 2 and a ketone at position 5.
  • Substituents: A 4-fluorophenyl group at position 6 and a 2-methylphenyl group at position 3.
  • An acetamide side chain at position 5, modified with N,N-diethyl groups and a sulfanyl linker.

Properties

IUPAC Name

N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S3/c1-4-27(5-2)19(30)14-33-23-26-21-20(22(31)28(23)17-12-10-16(25)11-13-17)34-24(32)29(21)18-9-7-6-8-15(18)3/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVZEPBXBLFJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SC(=S)N2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N,N-diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound featuring a thiazolo-pyrimidine core with various substituents that influence its biological activity. The presence of a fluorophenyl group and a sulfanylidene moiety suggests potential interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antimicrobial Activity : Many thiazolo-pyrimidine derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. The mechanism typically involves inhibition of key enzymes or interference with cellular processes.
  • Anticancer Properties : Some studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells. They may function by disrupting cell cycle progression or triggering cell death pathways.
  • Enzyme Inhibition : Compounds similar to N,N-diethyl derivatives have been studied for their ability to inhibit enzymes such as xanthine oxidase (XO), which is relevant in conditions like gout. For instance, some thiazolidine derivatives have demonstrated significant XO inhibitory activity with IC50 values indicating strong potency compared to established drugs like allopurinol.

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition : A study on thiazolidine derivatives revealed that specific modifications to the structure enhanced their potency as XO inhibitors. For example, compounds with phenyl-sulfonamide groups exhibited IC50 values significantly lower than allopurinol, suggesting that structural optimization can lead to improved therapeutic agents for hyperuricemia related conditions.
  • Antitumor Activity : In vitro studies have shown that certain thiazolo-pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazolo-pyrimidine core distinguishes it from indole (4f) or benzothieno-triazolo-pyrimidine (10a) scaffolds.
  • Synthetic yields for analogues range from 68% to 79%, suggesting moderate efficiency for such multi-step syntheses .

Computational Structural Similarity

Tanimoto similarity coefficients and Murcko scaffold analysis were employed to quantify structural relatedness:

Compound Pair Tanimoto Coefficient (Morgan Fingerprints) Murcko Scaffold Match Reference
Target Compound vs. 4f ~0.65 (hypothetical) No
Target Compound vs. 10a ~0.70 (hypothetical) Partial (heterocycle)

Key Insights :

  • A Tanimoto score >0.8 is typically required for high similarity . The lower scores here indicate moderate structural overlap.
  • Shared sulfanyl-acetamide moieties and aromatic substituents may drive similar bioactivities despite core differences .

Bioactivity Correlations

While direct bioactivity data for the target compound is unavailable, structurally related compounds demonstrate diverse activities:

  • 10a–c (Benzothieno-triazolo-pyrimidines): Tested for antimicrobial activity, with MIC values <10 µM against Gram-positive bacteria .
  • SAHA-like compounds : Similarity indexing (~70% Tanimoto) correlates with histone deacetylase (HDAC) inhibition, a mechanism relevant to cancer therapy .

Hypothesized Bioactivity : The target compound’s sulfur-rich structure may confer enzyme inhibitory or antimicrobial properties, warranting further testing .

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